Cas no 18285-71-7 (Lecithindilauroyl)

Lecithindilauroyl structure
Lecithindilauroyl structure
Product Name:Lecithindilauroyl
N.o CAS:18285-71-7
MF:C32H64NO8P
MW:621.826231956482
CID:907078
PubChem ID:65262
Update Time:2025-04-19

Lecithindilauroyl Propriedades químicas e físicas

Nomes e Identificadores

    • Lecithindilauroyl
    • 2,3-Bis(dodecanoyloxy)propyl 2-(trimethylammonio)ethyl phosphate
    • 3,3'-Thiodipropionic acid dilauryl ester
    • Antiox L
    • didodecyl 3,3'-thiodipropionate
    • didodecyl thiodipropionate
    • Dilauroylphosphatidylcholine
    • dilauryl
    • dilauryl 3,3'-thiodipropionate
    • dilaurylphosphatidylcholine
    • dilaurylthiodipropionate
    • DLT
    • DLTDP
    • DLTP
    • DMPTP
    • Lusmit
    • milbanf
    • tyoxb
    • 1,2-Dlpc
    • 1,2-dilauroylphosphatidylcholine
    • 1,2-dilauroyl-sn-glycero-3-phosphocholine(1+)
    • 3,5,9-Trioxa-4-phosphaheneicosan-1-aminium, 4-hydroxy-N,N,N-trimethyl-10-oxo-7-((1-oxododecyl)oxy)-, inner salt, 4-oxide
    • EINECS 242-482-7
    • SCHEMBL2733848
    • IJFVSSZAOYLHEE-UHFFFAOYSA-N
    • J-011645
    • DTXSID30939637
    • 1,2-Dilauroyl-rac-glycero-3-phosphocholine
    • 127641-86-5
    • rac-1,2-dilauroyl-glycero-3-phospho-choline
    • 1,2-Dilauroyl-sn-glycero-3-phosphatidylcholine
    • J-011981
    • 18656-40-1
    • DL-alpha-phosphatidylcholine,dilauroyl
    • 1,2-Didodecanoyl-rac-glycero-3-phosphocholine
    • DLPC;L-beta,gamma-Dilauroyl-alpha-lecithin
    • (1)-(7-Lauroyl-4-oxido-10-oxo-3,5,9-trioxa-4-phosphahenicosyl)trimethylammonium 4-oxide
    • DL-beta,gamma-Dilauroyl-alpha-lecithin
    • 2,3-Bis(dodecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate
    • 2,3-di(dodecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate
    • 18285-71-7
    • 2,3-Bis(dodecanoyloxy)propyl (2-(trimethylammonio)ethyl) phosphate
    • MFCD00043210
    • DB-215774
    • DL-,-Dilauroyl--lecithin
    • Inchi: 1S/C32H64NO8P/c1-6-8-10-12-14-16-18-20-22-24-31(34)38-28-30(29-40-42(36,37)39-27-26-33(3,4)5)41-32(35)25-23-21-19-17-15-13-11-9-7-2/h30H,6-29H2,1-5H3
    • Chave InChI: IJFVSSZAOYLHEE-UHFFFAOYSA-N
    • SMILES: P(=O)([O-])(OCC(COC(CCCCCCCCCCC)=O)OC(CCCCCCCCCCC)=O)OCC[N+](C)(C)C

Propriedades Computadas

  • Massa Exacta: 621.43722
  • Massa monoisotópica: 621.43695500g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 8
  • Contagem de Átomos Pesados: 42
  • Contagem de Ligações Rotativas: 32
  • Complexidade: 705
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 1
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 9.1
  • Superfície polar topológica: 111Ų

Propriedades Experimentais

  • PSA: 111.19
Fornecedores recomendados
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Wuhan Comings Biotechnology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Wuhan Comings Biotechnology Co., Ltd.
Shanghai Jinhuan Chemical CO., LTD.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Shanghai Jinhuan Chemical CO., LTD.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Handan Zechi Trading Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel